molecular formula C12H6Cl2FNO2 B12066734 2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid

2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid

Cat. No.: B12066734
M. Wt: 286.08 g/mol
InChI Key: YOMKADYZSGXBNL-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of a dichlorophenyl group and a fluorine atom attached to the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid typically involves the reaction of 2,4-dichlorophenylboronic acid with 3-fluoroisonicotinic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors. The presence of the dichlorophenyl and fluorine groups enhances its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid is unique due to the presence of both a fluorine atom and a dichlorophenyl group attached to the isonicotinic acid core. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it valuable for specific research applications.

Properties

Molecular Formula

C12H6Cl2FNO2

Molecular Weight

286.08 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-3-fluoropyridine-4-carboxylic acid

InChI

InChI=1S/C12H6Cl2FNO2/c13-6-1-2-7(9(14)5-6)11-10(15)8(12(17)18)3-4-16-11/h1-5H,(H,17,18)

InChI Key

YOMKADYZSGXBNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC=CC(=C2F)C(=O)O

Origin of Product

United States

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